molecular formula C7H4Br2F2 B060537 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene CAS No. 162744-60-7

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

Cat. No.: B060537
CAS No.: 162744-60-7
M. Wt: 285.91 g/mol
InChI Key: VSKMLLGUWKLTQV-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene: is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one methyl group, and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene typically involves the bromination of 2-(bromomethyl)-1,3-difluorobenzene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of brominated and fluorinated benzoic acids or aldehydes.

    Reduction: Formation of difluorobenzene derivatives with reduced bromine content.

Scientific Research Applications

Chemistry: 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable candidate for drug development and medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique reactivity allows for the creation of materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 5-Bromo-2-chloromethyl-1,3-difluorobenzene
  • 5-Bromo-2-methyl-1,3-difluorobenzene
  • 2-Bromo-1,3-difluorobenzene

Comparison: 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications. The presence of two bromine atoms allows for selective functionalization, while the fluorine atoms enhance the compound’s chemical stability and resistance to degradation.

Properties

IUPAC Name

5-bromo-2-(bromomethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKMLLGUWKLTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378356
Record name 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene
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Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162744-60-7
Record name 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162744-60-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluorobenzyl bromide
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Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 4 g (17.6 mmol) 4-bromo-2,6-difluorobenzyl alcohol in 50 ml THF, 7 g (26.4 mmol) triphenylphosphine and 8.83 g (26.4 mmol) carbon tetrabromide are added with stirring. Stirring is continued for 10 min at 0° C. and for 1 h at room temperature. After that the reaction mixture is filtered and the filtrate is concentrated in vacuo. The residue is purified by chromatography (silicagel, hexane) to afford the title compound as yellowish oil.
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4 g
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7 g
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8.83 g
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of (4-bromo-2,6-difluorophenyl)methanol (2 g, 8.97 mmol) in DCM (80 mL) was added tribromophosphine (2.91 g, 10.76 mmol) at 0° C. The resulting mixture was stirred at rt. After LCMS analysis showed the starting material had disappeared, the mixture was washed with aq NaHCO3 (40 mL) and brine (30 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=5/1) to yield a colorless oil of 5-bromo-2-(bromomethyl)-1,3-difluorobenzene (1.6 g, 5.48 mmol, 61.2% yield): 1H NMR (400 MHz, CD3OD) δ 7.12 (d, J=6.8 Hz, 2H), 4.47 (s, 2H).
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2 g
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2.91 g
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80 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 5-Bromo-2-hydroxymethyl-1,3-difluoro-benzene (0.89 g, 4.0 mmol) and 30 wt % of hydrogen bromide in acetic acid was stirred at room temperature for 90 minutes before it was poured into 80 ml of water. The mixture was extracted with pentane (3×50 ml) and the combined organic layers were washed with water (3×20 ml), dried over MgSO4 and concentrated at low pressure to afford the desired product (10.0 g, 98% yield). 1H NMR (CDCl3) δ: 4.47 (s, 2H), 7.09–7.10 (m, 1H), 7.12–7.13 (m, 1H).
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0.89 g
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98%

Synthesis routes and methods V

Procedure details

To a solution of 4-bromo-2,6-difluorobenzyl methanesulfonate (from Step A above) in DMF (400 mL) was added LiBr (28.8 g, 335 mmol) and heated to 90° C. for 45 minutes. The reaction was cooled to room temperature and diluted with EtOAc. The organic layer was washed with water (5×), brine (2×) dried over MgSO4, and concentrated in vacuo to yield a brown oil. The crude residue was purified via silica gel column chromatography (CH2Cl2/hexanes) to yield the title compound (24 g).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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